molecular formula C17H15BrFN5O B2777469 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-19-4

5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2777469
CAS No.: 899973-19-4
M. Wt: 404.243
InChI Key: PBLVCVPPLGBTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:

  • A 1-(4-fluorobenzyl) substituent at the triazole ring’s N1 position.
  • A 5-amino group at the triazole’s C4 position.
  • An N-(2-bromo-4-methylphenyl) carboxamide moiety at the triazole’s C4 position.

While direct pharmacological data for this compound are absent in the provided evidence, structural analogs with similar substituents exhibit notable biological activities, such as antiproliferative and kinase inhibitory effects .

Properties

IUPAC Name

5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN5O/c1-10-2-7-14(13(18)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(19)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLVCVPPLGBTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, which include a triazole ring, an amine group, and various aromatic substituents, suggest potential applications in medicinal chemistry and materials science. The presence of halogen substituents (bromine and fluorine) may enhance its biological activity and chemical reactivity, making it a subject of interest in various research fields.

Chemical Structure and Properties

The molecular formula for this compound is C17H16BrFN5OC_{17}H_{16}BrFN_{5}O, with a molecular weight of approximately 368.24 g/mol. The structure includes:

  • A triazole ring which is known for its pharmacological properties.
  • Bromo and fluoro substituents that may influence the compound's biological interactions.

Biological Activity Overview

Preliminary studies indicate that 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits notable antimicrobial and anticancer properties. The interaction of this compound with specific biological targets may lead to the inhibition or modulation of critical biochemical pathways, warranting further investigation into its therapeutic applications.

Potential Biological Activities

  • Antimicrobial Activity : Triazoles are often recognized for their antimicrobial properties. While specific data on this compound is limited, related triazoles have shown efficacy against various pathogens.
  • Anticancer Activity : Initial studies suggest potential anticancer effects, likely due to the ability of triazoles to interfere with cancer cell proliferation.

The precise mechanism by which 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to interact with:

  • Enzymes involved in metabolic pathways.
  • Receptors that play roles in cellular signaling.

Table 1: Comparison of Related Triazole Compounds

Compound NameStructure FeaturesNotable Biological Activity
5-amino-N-(3-chloro-phenyl)-1H-1,2,3-triazole-4-carboxamideContains chlorine instead of bromineAntimicrobial
5-amino-N-(2-fluoro-phenyl)-1H-1,2,3-triazole-4-carboxamideContains fluorine instead of bromineEnhanced stability
5-amino-N-(2-bromo-phenyl)-1H-pyrazole-4-carboxamidePyrazole ring instead of triazoleDifferent biological activity profile

Synthesis and Analytical Techniques

The synthesis of 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Common methods include:

  • Use of solvents like dichloromethane or ethanol.
  • Catalysts such as palladium on carbon.

Analytical techniques employed to confirm product identity and purity include:

  • Thin-layer chromatography (TLC).
  • Nuclear magnetic resonance (NMR) spectroscopy.
  • Mass spectrometry (MS).

Future Directions

Given the promising preliminary findings regarding the biological activity of 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, further research is warranted to:

  • Investigate its efficacy against specific cancer cell lines.
  • Explore its potential as an antimicrobial agent.

Continued exploration into the structure–activity relationship (SAR) will be essential for optimizing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs, focusing on substituent differences and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) References
Target Compound : 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₅BrFN₅O 422.24 R1: 4-fluorobenzyl; R2: 2-bromo-4-methylphenyl Not reported
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₃Cl₂N₅O 362.21 R1: 4-methylphenyl; R2: 2,5-dichlorophenyl Antiproliferative (renal cancer RXF 393: GP = -13.42%)
5-amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₅BrClN₅O 437.69 R1: 4-chlorobenzyl; R2: 4-bromo-3-methylphenyl Not reported
5-amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₅ClFN₅O 359.79 R1: 2-chlorobenzyl; R2: 4-fluorobenzyl Not reported
5-amino-N-(3-chlorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₂ClFN₅O 359.75 R1: 4-fluorobenzyl; R2: 3-chlorophenyl Discontinued (no data)
5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₁H₁₂N₅O 244.26 R1: 4-methylbenzyl; R2: unsubstituted phenyl Not reported
Key Observations:
  • Fluorobenzyl Moieties : The 4-fluorobenzyl group is a common feature in several analogs (e.g., ), suggesting its role in modulating electronic properties or metabolic stability.

Q & A

Q. What are the key synthetic pathways for 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions, cyclization, and functional group modifications. For example:

Condensation : React 4-fluoroaniline derivatives with isocyanides to form carboximidoyl chloride intermediates.

Cyclization : Use sodium azide under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) to form the triazole core.

Bromination : Introduce bromine at the 2-position of the phenyl ring using N-bromosuccinimide (NBS) under light exclusion.
Optimization involves Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. Reaction progress is monitored via TLC and HPLC, with yields typically ranging from 45–70% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer : Structural validation employs:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole carbons at δ 145–155 ppm).
  • Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z 411.04 for C17_{17}H15_{15}BrFN5_5O).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). To address this:

Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., cisplatin for cytotoxicity).

Dose-Response Curves : Calculate IC50_{50} values across multiple replicates to assess reproducibility.

Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic analysis to identify off-target effects.
For example, inconsistent IC50_{50} values in cancer studies may reflect differences in mitochondrial membrane potential assays vs. apoptosis markers .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking:

Docking Simulations : Employ AutoDock Vina to model binding to enzymes like carbonic anhydrase IX (PDB ID: 3IAI). Prioritize poses with hydrogen bonds to the triazole’s amino group.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Free Energy Perturbation (FEP) : Quantify ΔΔG for bromine substitution effects on binding affinity.
Validation requires correlating computational results with surface plasmon resonance (SPR) data .

Q. How can researchers improve the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer : Strategies include:
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo.
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (100–200 nm) for sustained release.
    Preclinical testing should compare logP values (current ~2.8) and Caco-2 permeability before/after modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.